molecular formula C8H15N B1581291 1-Diethylamino-2-butyne CAS No. 6323-82-6

1-Diethylamino-2-butyne

Cat. No. B1581291
CAS RN: 6323-82-6
M. Wt: 125.21 g/mol
InChI Key: GZDWCJZYZWTVCL-UHFFFAOYSA-N
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Description

1-Diethylamino-2-butyne is an organic compound with the molecular formula C8H15N . It belongs to a class of organic compounds called alkynes.


Synthesis Analysis

The synthesis of 1-Diethylamino-2-butyne can be achieved by employing propargyl alcohol and bisamine as starting reactants .


Molecular Structure Analysis

The molecular structure of 1-Diethylamino-2-butyne contains a total of 23 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .


Physical And Chemical Properties Analysis

1-Diethylamino-2-butyne has a molecular weight of 125.2114 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Nuclear Medicine

  • Scientific Field : Nuclear Medicine .
  • Application Summary : 1-Diethylamino-2-butyne is used in the synthesis of radiolabeled melanin-binding molecules . These molecules are used for diagnosing and treating melanoma, a type of skin cancer .
  • Results or Outcomes : The use of these radiolabeled melanin-binding molecules has shown promise in the management of melanoma . They are used for diagnosis, staging, and prognostic assessment of melanoma .

Organic Chemistry

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1-Diethylamino-2-butyne might be used in the deoxygenative reduction of primary to tertiary amides to corresponding amines .
  • Methods of Application : The process involves the use of pinacolborane (HBpin) and 2,6-di-tert-butyl phenolate lithium·THF (1a) as a catalyst .
  • Results or Outcomes : The outcome of this process is the efficient conversion of primary to tertiary amides to their corresponding amines .

Production of Plastics and Synthetic Rubber

  • Scientific Field : Polymer Chemistry .
  • Application Summary : 1-Diethylamino-2-butyne, like other alkynes, is used in the production of plastics and synthetic rubber . Its highly reactive triple bond allows it to undergo various addition reactions, making it a useful compound in the synthesis of other chemicals .
  • Results or Outcomes : The outcome of this process is the efficient production of plastics and synthetic rubber .

Fuel in Welding and Cutting Operations

  • Scientific Field : Industrial Applications .
  • Application Summary : 1-Diethylamino-2-butyne is used as a fuel in welding and cutting operations, providing a high temperature flame .
  • Methods of Application : The compound is used directly as a fuel source in welding and cutting operations .
  • Results or Outcomes : The use of 1-Diethylamino-2-butyne as a fuel source provides a high temperature flame, which is essential for welding and cutting operations .

Production of Larger Organic Compounds

  • Scientific Field : Organic Synthesis .
  • Application Summary : 1-Diethylamino-2-butyne is used as a starting material in the synthesis of larger, more complex organic compounds in pharmaceuticals and other chemical industries .
  • Results or Outcomes : The outcome of this process is the efficient production of larger, more complex organic compounds .

Synthesis of 1-Acetoxy-4-diethylamino-2-butyne

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1-Diethylamino-2-butyne can be used to synthesize 1-Acetoxy-4-diethylamino-2-butyne .
  • Methods of Application : The compound can be obtained by employing propargyl alcohol and bisamine as starting reactants .
  • Results or Outcomes : The outcome of this process is the efficient synthesis of 1-Acetoxy-4-diethylamino-2-butyne .

Safety And Hazards

While specific safety and hazard information for 1-Diethylamino-2-butyne is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N,N-diethylbut-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDWCJZYZWTVCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212611
Record name 1-Diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Diethylamino-2-butyne

CAS RN

6323-82-6
Record name 1-Diethylamino-2-butyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC34135
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34135
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Diethylamino-2-butyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50212611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-2-yn-1-yl)diethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MM DAHIRU, EB BADGAL… - Journal of Faculty of …, 2023 - dergipark.org.tr
Objective: The present study aimed to investigate the phytochemical and heavy metals components of A. leiocarpus considering its applications in ethnomedicine. Material and Method: …
Number of citations: 3 dergipark.org.tr
ES Roberts, WL Alworth, PF Hollenberg - Archives of Biochemistry and …, 1998 - Elsevier
A series of acetylenic compounds whose structures were based on “P450 2E1-like” substrates was investigated for their ability to cause inactivation of P450 2E1-dependentp-…
Number of citations: 60 www.sciencedirect.com

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